molecular formula C17H11F3N4 B12842070 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine

Cat. No.: B12842070
M. Wt: 328.29 g/mol
InChI Key: KICLFFQZXDJGQA-UHFFFAOYSA-N
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Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity of organic molecules. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine typically involves multiple steps, including cyclization and cycloaddition reactions. One common method involves the reaction of 2-(trifluoromethyl)aniline with a suitable quinoline derivative under specific conditions to form the desired product. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antitumor, and antibacterial activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-6-amine is unique due to its specific combination of a pyrazoloquinoline core and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H11F3N4

Molecular Weight

328.29 g/mol

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinolin-6-amine

InChI

InChI=1S/C17H11F3N4/c18-17(19,20)15-13-9-10-8-11(21)6-7-14(10)22-16(13)24(23-15)12-4-2-1-3-5-12/h1-9H,21H2

InChI Key

KICLFFQZXDJGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C4C=C(C=CC4=N3)N)C(=N2)C(F)(F)F

Origin of Product

United States

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